molecular formula C22H16 B108640 4,5-Dimethylbenzo[a]pyrene CAS No. 16757-89-4

4,5-Dimethylbenzo[a]pyrene

Cat. No.: B108640
CAS No.: 16757-89-4
M. Wt: 280.4 g/mol
InChI Key: KWYWGXYFWOWWTF-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzo[a]pyrene is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) of significant interest in scientific research. As a derivative of the well-studied carcinogen Benzo[a]pyrene, this dimethyl-substituted analog serves as a critical tool for investigating the structure-activity relationships of PAHs and their metabolic pathways. Researchers utilize it primarily in environmental analytics to study the fate and persistence of alkylated PAHs, which are often key components of crude oil and fossil fuel combustion products. In toxicology, it is used in mechanistic studies to understand how alkylation on the benzo-ring influences the potency of PAH-induced carcinogenesis, potentially through activation of the aryl hydrocarbon receptor (AhR) pathway and subsequent DNA adduct formation. This product is provided as a high-purity solid for research applications and is intended for use in controlled laboratory settings only. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

16757-89-4

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

4,5-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-14(2)20-12-16-6-3-4-8-18(16)19-11-10-15-7-5-9-17(13)21(15)22(19)20/h3-12H,1-2H3

InChI Key

KWYWGXYFWOWWTF-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C

Other CAS No.

16757-89-4

Synonyms

4,5-Dimethylbenzo[a]pyrene

Origin of Product

United States

Scientific Research Applications

Toxicological Research

Carcinogenic Properties

DMBaP exhibits significant carcinogenic potential, similar to BaP. Studies have demonstrated that exposure to DMBaP can lead to DNA adduct formation, which is a critical step in the initiation of cancer. For example, in vivo studies have shown that DMBaP can induce tumors in various animal models, particularly in the lungs and liver . The mechanism involves the metabolic activation of DMBaP to form reactive intermediates that bind to DNA, leading to mutations.

Neurotoxicity Studies

Research has indicated that prenatal exposure to DMBaP may impair neurodevelopmental outcomes. In animal models, maternal exposure has been linked to reduced expression of NMDA receptor subunits in offspring, suggesting potential long-term effects on synaptic plasticity and cognitive function . These findings highlight the importance of understanding the neurotoxic effects of DMBaP, particularly in relation to developmental stages.

Environmental Applications

Biodegradation Studies

DMBaP is subject to microbial degradation processes in contaminated environments. Research involving Mycobacterium vanbaalenii PYR-1 has shown that this bacterium can metabolize DMBaP through various pathways, resulting in less harmful byproducts . Understanding these degradation pathways is crucial for developing bioremediation strategies for PAH-contaminated sites.

Ecotoxicological Assessments

The environmental impact of DMBaP is assessed through ecotoxicological studies that evaluate its effects on aquatic and terrestrial organisms. These studies often focus on bioaccumulation and toxicity levels in various species, providing insights into the ecological risks associated with DMBaP exposure .

Biomedical Research Applications

Cancer Research

DMBaP serves as a model compound in cancer research due to its structural similarity to BaP. Investigations into its mutagenic properties help elucidate the mechanisms of PAH-induced carcinogenesis. For instance, studies have identified specific mutations in oncogenes and tumor suppressor genes associated with DMBaP exposure, contributing to our understanding of genetic alterations in cancer development .

Drug Development

The metabolic pathways of DMBaP are also explored for potential therapeutic applications. Understanding how DMBaP is activated and detoxified by various enzymes can inform drug design strategies aimed at enhancing detoxification processes or targeting specific metabolic pathways in cancer therapy.

Case Studies and Findings

StudyFocusKey Findings
Vesselinovitch et al., 1975Tumor inductionDemonstrated increased tumor incidence in mice following DMBA exposure.
Chen et al., 2005Apoptosis mechanismsFound that DMBA-induced apoptosis involved specific signaling pathways in lung fibroblasts.
Xiao et al., 2007Metabolic activationIdentified key metabolic products of DMBA that contribute to its toxicity and potential therapeutic targets.

Comparison with Similar Compounds

Benzo[a]pyrene (B[a]P)

  • Structural Differences : B[a]P (C₂₀H₁₂; CAS 50-32-8) lacks methyl groups, making it less hydrophobic than 4,5-dimethylbenzo[a]pyrene .
  • Metabolism: B[a]P is metabolized via cytochrome P450 (CYP1) enzymes to reactive epoxides, particularly at the K-region (4,5-positions). The 4,5-epoxide intermediate binds covalently to DNA, forming adducts linked to carcinogenicity .
  • Evidence suggests that methyl groups can either enhance or suppress carcinogenicity depending on their position .

7,12-Dimethylbenz[a]anthracene (DMBA)

  • Structural Differences : DMBA (C₂₀H₁₆) features methyl groups at the 7- and 12-positions on a benz[a]anthracene backbone, distinct from the benzo[a]pyrene structure .
  • Metabolism and Toxicity: DMBA is activated by CYP1 enzymes to 7,12-dihydrodiol-3,4-epoxide, a highly carcinogenic metabolite. Unlike this compound, DMBA’s methyl groups are positioned to facilitate metabolic activation rather than inhibit it .

7,10-Dimethylbenzo[a]pyrene

  • Structural Differences : This isomer has methyl groups at the 7- and 10-positions (CAS 63104-33-6), altering electron density distribution compared to this compound .
  • Physicochemical Properties : Both isomers share a molecular formula (C₂₂H₁₆), but differences in methyl positioning affect solubility and reactivity. For example, 7,10-dimethylbenzo[a]pyrene is used as an environmental standard, suggesting distinct analytical and metabolic profiles .

K-Region Fluorinated Analogues (e.g., 4,5-Difluorobenzo[a]pyrene)

  • Structural Differences : Fluorine atoms at the 4,5-positions increase electronegativity compared to methyl groups. Fluorination blocks epoxidation at the K-region, making such analogues useful probes for studying metabolic pathways .
  • Metabolic Implications : While this compound may slow epoxidation, fluorination completely prevents it, highlighting the nuanced role of substituents in PAH activation .

Physicochemical and Toxicological Data Comparison

Property This compound Benzo[a]pyrene 7,12-Dimethylbenz[a]anthracene
Molecular Formula C₂₂H₁₆ C₂₀H₁₂ C₂₀H₁₆
Molecular Weight 280.125 252.31 256.34
Key Metabolic Site 4,5-Methyl (hindered) 4,5-Epoxide 3,4-Epoxide (activated)
Carcinogenicity Not well-characterized High High
Hydrophobicity (LogP) Higher than B[a]P Moderate High

Research Findings and Implications

  • Metabolic Resistance : Methylation at the K-region may reduce metabolic activation, as seen in studies of 4,5-difluorobenzo[a]pyrene . However, methyl groups in other positions (e.g., 7,12-DMBA) enhance activation, indicating position-dependent effects .
  • DNA Adduct Formation : Unlike B[a]P, this compound’s methyl groups likely reduce DNA-binding efficiency. This aligns with findings that benzo[a]pyrene-4,5-oxide adducts differ from those formed via cellular metabolism .
  • Environmental Persistence : Increased hydrophobicity due to methylation may enhance environmental persistence and bioaccumulation .

Q & A

Q. What analytical methods are recommended for quantifying 4,5-Dimethylbenzo[a]pyrene in environmental samples?

High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (MS) is widely used. Standard solutions (e.g., 50 mg/L in toluene) are critical for calibration, with validation parameters including linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 µg/L). Co-eluting isomers (e.g., other dimethylbenzo[a]pyrenes) require optimized mobile phase gradients (e.g., acetonitrile/water) and column selectivity (C18 or phenyl stationary phases). For complex matrices, solid-phase extraction (SPE) is advised to reduce interference .

Parameter Example Value
Standard concentration50 mg/L in toluene
HPLC columnC18 reverse-phase
LOD0.5 µg/L

Q. What is the toxicological profile of this compound, and how is it assessed?

Subcutaneous administration in mice at 72 mg/kg over 13 weeks induced tumorigenicity, suggesting a questionable carcinogen classification. Studies should include dose-response experiments (e.g., 10–100 mg/kg) and histopathological analysis of target organs (e.g., skin, liver). Co-exposure with inhibitors (e.g., flavonoids) or cocarcinogens (e.g., pyrene) must be controlled to avoid confounding results. Toxicity assays should follow OECD guidelines for PAHs .

Toxicity Data Value
TDLo (mouse, subcutaneous)72 mg/kg/13 weeks
Tumorigenic potentialPositive (skin)

Q. How is this compound synthesized, and how is purity ensured?

While direct synthesis methods are sparsely documented, analogous PAHs are synthesized via Diels-Alder cyclization (e.g., fumaryl chloride with bromobenzene derivatives). Purity (>95%) is verified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). Recrystallization in toluene or dichloromethane removes impurities. For research-grade material, suppliers provide certificates of analysis (CoA) with batch-specific purity data .

Advanced Research Questions

Q. How can co-eluting isomers of methylated benzo[a]pyrene derivatives be resolved in analytical workflows?

Co-elution challenges (e.g., 4,5- vs. 7,10-dimethyl isomers) require tandem techniques:

  • HPLC-MS/MS : Use multiple reaction monitoring (MRM) for isomer-specific transitions (e.g., m/z 280 → 252 for 4,5-dimethyl).
  • Retention time indexing : Compare relative retention times (RRT) against authenticated standards.
  • Isotopic labeling : ¹³C-labeled internal standards improve quantification accuracy in complex mixtures. Evidence from PAH separations in tobacco smoke shows dimethylbenzo[a]pyrenes elute at RRT 1.22–1.28 under gradient conditions .

Q. What experimental models elucidate the metabolic activation pathways of this compound?

CYP1 enzyme-mediated activation is studied using:

  • Knockout mouse models : Compare tumor incidence in Cyp1a1⁻/⁻ vs. wild-type mice exposed to this compound.
  • In vitro microsomal assays : Incubate the compound with liver microsomes and NADPH, followed by LC-MS analysis of diol-epoxide metabolites.
  • DNA adduct profiling : ³²P-postlabeling detects adducts (e.g., dG-N²-BPDE) in target tissues. Dose-dependent adduct formation correlates with carcinogenicity .

Q. How do coexisting PAHs modulate the carcinogenic activity of this compound?

Cocarcinogens (e.g., fluoranthene) enhance tumorigenicity via aryl hydrocarbon receptor (AhR) activation, while inhibitors (e.g., selenium) reduce DNA adduct formation. Experimental designs should:

  • Use binary or ternary PAH mixtures in mouse skin painting studies.
  • Measure tumor multiplicity and latency periods (e.g., 20–30 weeks).
  • Analyze synergistic effects via isobologram or combination index (CI) methods. For example, benzo[a]pyrene co-administered with pyrene increased tumor incidence by 40% in mice .

Q. What methodologies address contradictions in genotoxicity data for this compound?

Discrepancies between in vitro and in vivo results require:

  • Metabolic competency validation : Use S9 liver fractions with optimal CYP1 activity.
  • Dose extrapolation modeling : Compare NOAEL (no observed adverse effect level) across species.
  • Epigenetic analysis : Assess DNA methylation changes (e.g., pyrosequencing of CpG islands). A 2023 study resolved contradictions by identifying threshold doses (<10 µM) below which metabolic detoxication dominates .

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